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Compound of Interest

Compound Name: Cevoglitazar

Cat. No.: B1668459

Cevoglitazar: Technical Support Center

Disclaimer: Cevoglitazar is a dual PPARa/y agonist whose clinical development was
discontinued in 2008. As a result, there is a lack of long-term clinical trial data in humans. The
information provided here is based on available preclinical studies and data from other drugs in
the "glitazar" class. This document is intended for research and informational purposes only
and should not be interpreted as clinical guidance.

Frequently Asked Questions (FAQs)
Q1: What is Cevoglitazar and what is its mechanism of action?

Cevoglitazar is an investigational drug that acts as a dual agonist for the peroxisome
proliferator-activated receptor (PPAR) alpha (a) and gamma (y) subtypes.[1] PPARs are
nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[2]

» PPARa activation primarily influences lipid metabolism, leading to increased fatty acid
oxidation and a reduction in triglycerides.

o PPARYy activation is mainly involved in enhancing insulin sensitivity and promoting glucose
uptake.[3]

By activating both receptors, Cevoglitazar was developed with the therapeutic goal of
simultaneously addressing hyperglycemia and dyslipidemia, which are common in type 2
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diabetes.[4]
Q2: Why was the clinical development of Cevoglitazar discontinued?

The specific reasons for the discontinuation of Cevoglitazar's development by Novartis in 2008
have not been publicly disclosed. However, it is important to note that several other dual
PPARa/y agonists (glitazars) were also halted during clinical development due to safety
concerns.[5]

Q3: What are the potential long-term effects and safety concerns associated with the "glitazar"
class of drugs?

While specific long-term data for Cevoglitazar is unavailable, the "glitazar" class of dual
PPARa/y agonists has been associated with a range of adverse effects in clinical trials, leading
to the discontinuation of several compounds. Researchers should be aware of these potential
class-effects, which include:

o Cardiovascular Risks: Some glitazars have been linked to an increased risk of ischemic
events and congestive heart failure.

e Fluid Retention and Edema: A common side effect associated with PPARYy activation is fluid
retention, which can lead to peripheral edema.

o Weight Gain: PPARYy agonists can also induce weight gain.

» Renal Effects: Increases in plasma creatinine have been observed with some dual PPAR
agonists.

o Carcinogenicity: Concerns about potential carcinogenicity in rodents have been raised for
some compounds in this class.

It is crucial to emphasize that these are general concerns for the drug class, and the specific
safety profile of Cevoglitazar in humans has not been established.

Q4: What were the key findings from preclinical studies of Cevoglitazar?
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Preclinical studies in animal models of obesity and insulin resistance provided initial proof-of-
concept for Cevoglitazar's dual-action mechanism.

« In leptin-deficient ob/ob mice, Cevoglitazar demonstrated a dose-dependent reduction in
food intake and body weight. It also normalized plasma glucose and insulin levels and
reduced free fatty acids and triglycerides.

 In obese cynomolgus monkeys, treatment with Cevoglitazar for four weeks resulted in
lowered food intake and body weight in a dose-dependent manner. Additionally, it reduced
fasting plasma insulin and, at the highest dose, decreased hemoglobin Alc levels.

These preclinical findings suggested that Cevoglitazar had the potential to improve glycemic
control and metabolic parameters while also beneficially affecting energy balance.

Data from Preclinical Studies

Table 1: Effects of Cevoglitazar in Preclinical Models
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Experimental Protocols

Methodology for Preclinical Efficacy Studies in ob/ob Mice

» Animal Model: Leptin-deficient ob/ob mice were used as a model for obesity and insulin

resistance.

» Acclimatization: Animals were allowed to acclimatize to the housing conditions for a specified

period before the experiment.

» Grouping: Mice were randomly assigned to different treatment groups: vehicle control and

Cevoglitazar at doses of 0.5, 1, or 2 mg/kg.
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» Drug Administration: Cevoglitazar or vehicle was administered daily for 18 days.
e Monitoring: Food intake and body weight were measured dalily.

e Blood Sampling: Blood samples were collected at baseline and at specified time points (e.g.,
day 7 and day 18) for the analysis of plasma glucose, insulin, free fatty acids, and
triglycerides.

o Data Analysis: Statistical analysis was performed to compare the treatment groups with the
vehicle control group.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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